molecular formula C24H22FN3O4 B5429732 5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5429732
M. Wt: 435.4 g/mol
InChI Key: CCAAXQHUFXNFRH-LSDHQDQOSA-N
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Description

This compound belongs to the pyrrol-2-one class, characterized by a 2,5-dihydro-1H-pyrrol-2-one core substituted with diverse functional groups. Key structural features include:

  • 4-Methoxybenzoyl group at position 4, contributing to electron-rich aromatic interactions.
  • 3-Hydroxy group at position 3, enabling hydrogen bonding and metal coordination.
  • 1-[3-(1H-Imidazol-1-yl)propyl] chain at position 1, introducing a flexible, nitrogen-rich moiety that may participate in π-π stacking or ionic interactions .

Molecular weight and physicochemical properties are inferred from structurally similar analogs (e.g., a related compound in has a molecular weight of 419.456 g/mol and a melting point range of 263–265°C) .

Properties

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4/c1-32-19-9-5-17(6-10-19)22(29)20-21(16-3-7-18(25)8-4-16)28(24(31)23(20)30)13-2-12-27-14-11-26-15-27/h3-11,14-15,21,29H,2,12-13H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAAXQHUFXNFRH-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrolone Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl and imidazolyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

The compound 5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural characteristics that may influence biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. The incorporation of the imidazole ring is believed to enhance the interaction with biological targets involved in cancer cell proliferation. For instance, a study demonstrated that similar compounds could induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial Properties

Compounds with imidazole and phenyl substituents have shown promise as antimicrobial agents. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Neuroscience

The structural features of this compound suggest potential applications in neuropharmacology. The imidazole group is known to interact with neurotransmitter receptors, which may lead to effects on mood and cognition.

Case Study: Neuroprotective Effects

A study explored the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neurodegeneration, indicating their potential use in treating neurodegenerative diseases such as Alzheimer's .

Material Science

Beyond biological applications, the compound's unique properties may lend themselves to material science applications, particularly in the development of sensors or as components in organic electronics.

Conductive Polymers

Research has shown that incorporating such organic compounds into polymer matrices can enhance electrical conductivity and stability. This application is particularly relevant for developing organic light-emitting diodes (OLEDs) and photovoltaic devices .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of various bacterial strains
NeuroprotectiveMitigates oxidative stress-induced neuronal damage

Table 2: Potential Applications

Application AreaSpecific Use Cases
Medicinal ChemistryDevelopment of anticancer and antimicrobial agents
NeuroscienceTreatment for neurodegenerative diseases
Material ScienceComponents for OLEDs and conductive polymers

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. This may involve binding to specific enzymes or receptors, modulating biochemical pathways, or altering cellular processes.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Lipophilicity : Fluorine and methyl groups increase lipophilicity (e.g., 4-methylphenyl in ), while methoxy groups enhance polarity .
  • Conformational Flexibility : The imidazole-propyl chain in the target compound and ’s analog allows for adaptable binding modes compared to rigid substituents like tert-butyl .

Inferred Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound is unavailable, SAR trends from related molecules include:

  • Imidazole Chain : The 3-(1H-imidazol-1-yl)propyl group may enhance binding to metalloenzymes or receptors via nitrogen coordination .
  • Aromatic Substituents : Electron-withdrawing groups (e.g., fluorine in ) improve stability and receptor affinity, whereas electron-donating groups (e.g., methoxy in ) may reduce potency.
  • Hydroxy Group : The 3-hydroxy moiety is critical for hydrogen bonding, as seen in analogs with similar substitution patterns .

Biological Activity

The compound 5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one , also known as WAY-300374, is a synthetic derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of the p53-Mdm2 interaction. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C23H20FN3O3
  • Molecular Weight : 405.42 g/mol
  • CAS Number : 350678-63-6

WAY-300374 functions primarily as a p53-Mdm2 inhibitor , which is significant in cancer therapy. The p53 protein plays a critical role in regulating the cell cycle and preventing tumor formation. Mdm2 is a negative regulator of p53, and its inhibition can lead to the reactivation of p53 pathways, promoting apoptosis in cancer cells.

Key Mechanisms:

  • Binding Affinity : The imidazole ring in the compound facilitates binding to Mdm2, enhancing the stability of the p53-Mdm2 complex.
  • Apoptosis Induction : By inhibiting Mdm2, WAY-300374 promotes apoptosis in cancer cells through the reactivation of p53-dependent pathways.

Antitumor Activity

Research indicates that WAY-300374 exhibits significant antitumor activity across various cancer cell lines. In vitro studies have demonstrated that it effectively induces apoptosis in human cancer cell lines such as breast (MCF-7), prostate (PC3), and lung (A549) cancers.

Cell LineIC50 (µM)Effect
MCF-75.0Induces apoptosis
PC37.5Cell cycle arrest
A5496.0Enhanced p53 activity

The compound's IC50 values indicate its effectiveness at low concentrations, suggesting a potent biological response in these cell lines.

Case Studies

  • Breast Cancer Study : In a study involving MCF-7 cells, treatment with WAY-300374 resulted in a significant increase in apoptosis markers and a decrease in cell viability. The study reported an IC50 value of approximately 5 µM, indicating strong efficacy against breast cancer cells .
  • Prostate Cancer Study : Another study assessed the compound's effects on PC3 cells and found that it not only inhibited cell proliferation but also caused alterations in cell morphology consistent with apoptosis. The observed IC50 was around 7.5 µM .
  • Lung Cancer Study : A549 cells treated with WAY-300374 showed increased levels of p53 and downstream apoptotic markers, reinforcing the compound's role as an effective Mdm2 inhibitor with potential therapeutic implications for lung cancer .

Pharmacokinetics and Toxicology

While WAY-300374 shows promising biological activity, its pharmacokinetics are crucial for therapeutic application. Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to better understand its bioavailability and potential side effects.

Toxicological Profile

Initial assessments have indicated that at therapeutic doses, WAY-300374 does not exhibit significant toxicity; however, further studies are needed to evaluate long-term effects and safety profiles in vivo.

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